3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline
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Overview
Description
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is a synthetic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl group, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline typically involves the reaction of indoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols, under reflux or microwave-assisted conditions.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research.
Comparison with Similar Compounds
3-Hydroxy-2-oxoindoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-Methylindoline: Does not have the oxo or trifluoromethyl groups, leading to variations in reactivity and applications.
3-Trifluoromethylindoline: Similar structure but without the hydroxyl and oxo groups, affecting its overall functionality.
Uniqueness: The presence of the trifluoromethyl group in 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline imparts unique chemical stability and biological activity, making it distinct from other indoline derivatives. Its ability to undergo diverse chemical reactions and its potential in various scientific fields highlight its significance .
Properties
IUPAC Name |
3-hydroxy-6-methyl-3-(trifluoromethyl)-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVIPASBRMCMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404044 |
Source
|
Record name | 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128350-88-9 |
Source
|
Record name | 3-Hydroxy-6-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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